molecular formula C21H13N3OS B2654909 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313404-23-8

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2654909
CAS No.: 313404-23-8
M. Wt: 355.42
InChI Key: QIKXROJFNRTGHT-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a cyanophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired thiazole derivative in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit cancer cell growth by inducing apoptosis through caspase activation and disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS/c22-12-14-5-7-16(8-6-14)19-13-26-21(23-19)24-20(25)18-10-9-15-3-1-2-4-17(15)11-18/h1-11,13H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKXROJFNRTGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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